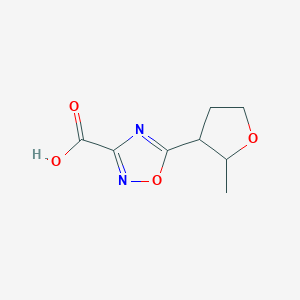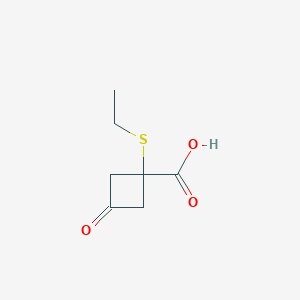
1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutane ring, a carboxylic acid group, and an ethylsulfanyl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl thiol with a cyclobutanone derivative in the presence of a base to form the ethylsulfanyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(Ethylsulfanyl)-2-oxocyclobutane-1-carboxylic acid: Similar structure but with the carbonyl group in a different position.
Uniqueness
1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The ethylsulfanyl group provides distinct steric and electronic properties compared to similar compounds, potentially leading to different biological and chemical behaviors.
Properties
Molecular Formula |
C7H10O3S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3S/c1-2-11-7(6(9)10)3-5(8)4-7/h2-4H2,1H3,(H,9,10) |
InChI Key |
NPLMMSPZLWVSHI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


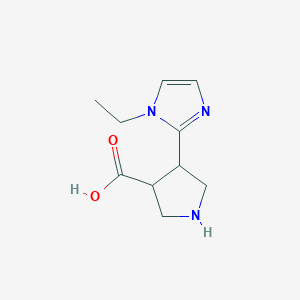
![2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13296104.png)
![6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13296112.png)
![(2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13296117.png)
![2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13296123.png)
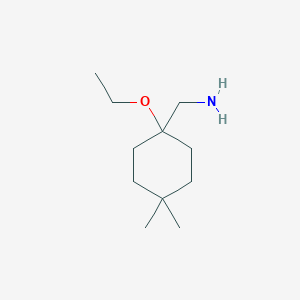
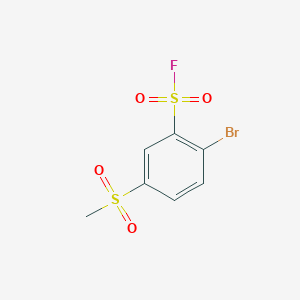
![1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13296141.png)
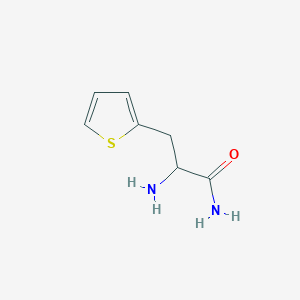
![1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B13296153.png)
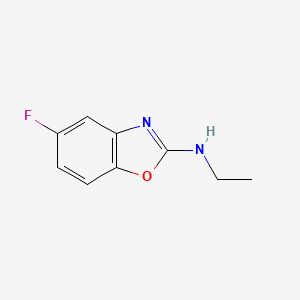
![5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13296163.png)
![2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296176.png)
